4-Amino-5-benzyl-1H-pyrimidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-benzyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-9(7-13-11(15)14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQBSMYADPSZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(NC(=O)N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478878 | |
| Record name | 2(1H)-Pyrimidinone,6-amino-5-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108044-72-0 | |
| Record name | 2(1H)-Pyrimidinone,6-amino-5-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 5 Benzyl 1h Pyrimidin 2 One and Its Structural Analogues
De Novo Synthetic Routes to Pyrimidine (B1678525) Nuclei
De novo synthesis provides a powerful and flexible means to access a wide array of substituted pyrimidines by combining simple, readily available building blocks.
One of the most classical and reliable methods for constructing the pyrimidine ring is the condensation reaction between a three-carbon component, typically a β-dicarbonyl compound, and an N–C–N fragment such as urea (B33335), thiourea (B124793), or guanidine (B92328). The Pinner synthesis, for instance, involves the condensation of 1,3-dicarbonyl compounds with amidines. researchgate.net A common variation involves the reaction of acetylacetone (B45752) with urea, which proceeds via a [3+3] cycloaddition to form the pyrimidine ring. researchgate.net These reactions are valued for their simplicity and the direct incorporation of the C2-oxygen or C2-amino functionality, depending on the N-C-N component used. For example, using guanidine leads to 2-aminopyrimidines, while urea yields pyrimidin-2-ones. nih.gov
Table 1: Examples of Classical Pyrimidine Synthesis
| β-Dicarbonyl Compound | N-C-N Fragment | Resulting Pyrimidine Type |
|---|---|---|
| Ethyl Acetoacetate (B1235776) | Urea | Dihydropyrimidinone |
| Acetylacetone | Guanidine | 2-Amino-4,6-dimethylpyrimidine |
| Malondialdehyde | Urea | Pyrimidin-2-one |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial components. researchgate.net This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular diversity. nih.gov
The most prominent MCR for pyrimidine synthesis is the Biginelli reaction. nih.govorganic-chemistry.org This acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govorganic-chemistry.orgbiomers.net The reaction mechanism is believed to begin with the condensation between the aldehyde and urea to form an iminium intermediate, which then acts as an electrophile for the β-ketoester enol. organic-chemistry.org Subsequent cyclization and dehydration afford the final heterocyclic product. organic-chemistry.org
More recent advancements in MCRs have expanded the toolkit for pyrimidine synthesis. A notable example is a regioselective, iridium-catalyzed multicomponent synthesis that assembles pyrimidines from amidines and up to three different alcohols. nih.gov This process occurs through a sequence of condensation and dehydrogenation steps. nih.gov Other methods include a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines in a single step. organic-chemistry.org
Table 2: Overview of Multicomponent Reactions for Pyrimidine Synthesis
| Reaction Name/Type | Components | Catalyst Example | Key Feature |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Yb(OTf)₃, InCl₃, H⁺ | Forms dihydropyrimidinones (DHPMs) in one pot. nih.govorganic-chemistry.org |
| Iridium-Catalyzed MCR | Amidine, Alcohols (up to 3) | PN₅P–Ir–pincer complex | Sustainable route via condensation-dehydrogenation. nih.gov |
The formation of the pyrimidinone core, characterized by a carbonyl group at the C2 position, is a central goal in the synthesis of many biologically active compounds, including analogues of cytosine. Condensation reactions are the primary means to achieve this.
The Biginelli reaction is a key example, directly yielding dihydropyrimidinone structures. biomers.net Beyond this, other condensation strategies exist. A protocol for the single-step synthesis of pyrimidine derivatives has been described through the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride (B1165640). nih.gov Another approach involves the reaction of α,β-unsaturated imines with isocyanates to form pyrimidinones (B12756618). researchgate.net
A foundational method for producing cytosine and its derivatives involves the condensation of a 3-alkoxyacrylonitrile or a related precursor with urea. nih.gov This strategy is highly effective for installing the C4-amino and C2-oxo groups simultaneously. Similarly, reacting 2-aminoamides with reagents like thiophosgene (B130339) can lead to the formation of fused 2-chloropyrimidin-4-ol systems, which are valuable intermediates. researchgate.net
Targeted Synthesis of 4-Amino-5-benzyl-1H-pyrimidin-2-one
The specific synthesis of this compound, a 5-substituted cytosine analogue, requires strategies that precisely control the substitution pattern on the pyrimidine ring.
The most direct method for synthesizing this compound involves the cyclization of acyclic precursors that already contain the key structural elements. This approach builds the pyrimidine ring with the benzyl (B1604629) group at the C-5 position from the outset.
A highly effective strategy is the condensation of a benzyl-substituted three-carbon synthon with an appropriate N-C-N fragment like urea or guanidine. The selection of these precursors is critical for achieving the desired 4-amino-2-oxo substitution pattern. For instance, the reaction of a β-ketoester containing a benzyl group (e.g., ethyl 2-benzylacetoacetate) with guanidine is a known route to 5-benzyl-2,4-diaminopyrimidines. scienceopen.comnih.gov
To obtain the target 4-amino-2-oxo structure (a cytosine derivative), a more tailored set of precursors is required. A plausible and established pathway involves the condensation of 2-benzyl-3-alkoxyacrylonitrile with urea. This method is analogous to classical cytosine syntheses where the 3-alkoxyacrylonitrile backbone provides the C4-C5-C6 atoms, the nitrile group becomes the C4-amino group, and urea provides N1, C2, and N3, with the carbonyl of urea becoming the C2-oxo group.
Table 3: Precursor-Based Strategies for 5-Benzylpyrimidines
| Benzyl-Substituted C3 Precursor | N-C-N Fragment | Resulting Pyrimidine Core |
|---|---|---|
| Ethyl 2-benzylacetoacetate | Guanidine | 2,4-Diamino-5-benzyl-6-methylpyrimidine |
| Benzylmalononitrile | Guanidine | 2,4,6-Triamino-5-benzylpyrimidine |
| 2-Benzyl-3-alkoxyacrylonitrile | Urea | This compound |
An alternative to de novo synthesis is the modification of a pre-formed pyrimidine ring. This allows for the late-stage introduction of desired functional groups.
Functionalization at C-4: The introduction of the C-4 amino group is commonly achieved via nucleophilic aromatic substitution. A typical sequence involves the synthesis of a pyrimidine-2,4-dione (uracil) derivative, followed by chlorination of the C4-carbonyl group using a reagent like phosphorus oxychloride to create a 4-chloropyrimidine (B154816) intermediate. researchgate.net This chloro group is a good leaving group and can be readily displaced by ammonia (B1221849) or an amine to install the C4-amino functionality. For example, 5-benzyluracil (B1204335) could be converted to 4-chloro-5-benzylpyrimidin-2-one, which upon treatment with ammonia would yield the target compound.
Functionalization at C-5: Direct benzylation at the C-5 position of a pre-existing pyrimidin-2-one ring is challenging. Therefore, the benzyl group is almost always incorporated from the beginning using a benzyl-substituted precursor, as described in section 2.2.1. Syntheses of various 5-substituted pyrimidines have been reported, and they consistently rely on starting materials that already contain the desired C-5 substituent. nih.gov
Functionalization at N-1: While the target molecule is unsubstituted at the N-1 position (an NH group), the synthesis of structural analogues often involves N-1 alkylation. The N-1 position of a pyrimidinone can be functionalized, for example by N-benzylation, through reaction with an appropriate alkyl halide like benzyl chloride in the presence of a base. A series of N1-(4-substituted-benzyl)-pyrimidines have been synthesized to explore their biological activity, highlighting the importance of this position for creating analogues. nih.gov This modification allows for the generation of diverse libraries of pyrimidine-based compounds for further research.
Green Chemistry Approaches in Pyrimidinone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidinones to reduce environmental impact and improve efficiency. Key strategies include the use of microwave irradiation and ultrasound assistance, which often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for pyrimidinone synthesis. The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. google.com Ultrasound has been successfully used in various condensation reactions to produce pyrimidine derivatives. This technique is valued for its operational simplicity and energy efficiency.
The following table summarizes the advantages of these green chemistry approaches in the context of pyrimidinone synthesis.
| Green Chemistry Approach | Advantages |
| Microwave-Assisted Synthesis | - Reduced reaction times- Higher yields- Improved purity of products- Milder reaction conditions |
| Ultrasound-Assisted Synthesis | - Shorter reaction times- Increased yields- Milder reaction conditions- Energy efficiency |
Synthesis of Key Intermediates for Benzyl-Substituted Pyrimidinones
The synthesis of this compound and its analogues relies on the availability of key intermediate compounds. A common and effective strategy involves the cyclization of a benzyl-substituted three-carbon component with a urea or guanidine derivative.
A primary intermediate for introducing the 5-benzyl group is a suitably substituted hydrocinnamic ester or a related β-dicarbonyl compound. For instance, the synthesis of 5-benzyl-2,4-diaminopyrimidines, which are structurally similar to the target compound, can be achieved by formylating a hydrocinnamic ester and subsequently condensing the resulting α-formyl derivative with guanidine. acs.org This approach establishes the pyrimidine ring with the benzyl group at the desired C5 position.
Another crucial class of intermediates includes 5-substituted 2-amino-4,6-dihydroxypyrimidines. The synthesis of 2-amino-5-benzylpyrimidine-4,6-diol, a close analogue, has been reported with a high yield of 91%. nih.gov This synthesis likely involves the condensation of a benzyl-substituted malonic ester with guanidine. This dihydroxy-pyrimidine can then serve as a precursor for further modifications.
The following table outlines the synthesis of a key intermediate, 2-Amino-5-benzylpyrimidine-4,6-diol. nih.gov
| Starting Materials | Reagents and Conditions | Product | Yield |
| Diethyl benzylmalonate, Guanidine | Sodium ethoxide, Ethanol, Reflux | 2-Amino-5-benzylpyrimidine-4,6-diol | 91% |
Synthesis of Diverse Derivatives and Analogues of this compound
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives and analogues. These modifications can be targeted at the pyrimidine core, the benzyl moiety, or the amino group.
Modifications at the Pyrimidine Core
The pyrimidine ring itself can be a target for derivatization to create novel analogues. One common strategy involves the use of halogenated pyrimidine intermediates. For example, 2,4-dichloro-5-benzylpyrimidine can be synthesized and subsequently undergo nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions. This allows for the introduction of various functional groups, including amino, alkoxy, and thioether moieties.
Furthermore, the pyrimidine ring can be annulated with other ring systems. For example, pyrimido[4,5-b]quinolines have been synthesized from 6-aminouracil (B15529) derivatives, demonstrating a significant modification of the pyrimidine core. The synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives also highlights the potential for modification at the C6 position. mdpi.com
Derivatization of the Benzyl Moiety
The benzyl group at the C5 position provides another avenue for creating a library of analogues. Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring of the benzyl group, provided the pyrimidine ring's substituents are compatible with the reaction conditions.
A notable example is the bromination of 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine. Treatment of this compound with bromine in glacial acetic acid results in the exclusive formation of 2,4-diamino-5-(2-bromo-4,5-dimethoxybenzyl)pyrimidine. acs.org This demonstrates that the benzyl ring can be selectively halogenated. Similarly, nitration of the benzyl ring has also been achieved, further expanding the possibilities for derivatization.
The table below presents an example of the derivatization of the benzyl moiety in a related compound. acs.org
| Starting Material | Reagents and Conditions | Product |
| 2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidine | Bromine, Glacial Acetic Acid | 2,4-Diamino-5-(2-bromo-4,5-dimethoxybenzyl)pyrimidine |
Chemical Transformations of the Amino Group
The exocyclic amino group at the C4 position is a versatile handle for further chemical transformations. Standard reactions for primary amines can be applied to introduce a wide variety of substituents. These transformations can include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
These transformations allow for the fine-tuning of the molecule's properties and the exploration of structure-activity relationships in medicinal chemistry programs.
Chemical Reactivity and Transformation Mechanisms of 4 Amino 5 Benzyl 1h Pyrimidin 2 One
Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
Electrophilic substitution reactions on the pyrimidine ring are generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms. However, the presence of activating groups can influence the regioselectivity of these reactions.
Regioselectivity and Reactivity at the C-5 Position
The C-5 position of the pyrimidine ring is the most susceptible to electrophilic attack. This is because the electron-donating amino group at the C-4 position and the benzyl (B1604629) group at the C-5 position help to activate this site. The resonance structures show that the negative charge is delocalized onto the C-5 carbon, making it more nucleophilic. stackexchange.comyoutube.com
For instance, in pyrazolo[1,5-a]pyrimidines, electrophilic substitution such as bromination and nitration occurs at the 3- and 6-positions, which are analogous to the 5-position in a simple pyrimidine ring. researchgate.net The stability of the intermediate carbocation formed during the reaction also plays a crucial role in determining the regioselectivity. stackexchange.com
Nucleophilic Substitution Reactions on the Pyrimidine Ring
Nucleophilic substitution reactions are more common for pyrimidines, especially when the ring is substituted with electron-withdrawing groups or good leaving groups.
Preferential Reactivity at C-2, C-4, and C-6 Positions
The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and are therefore the preferred sites for nucleophilic attack. stackexchange.comquora.com The stability of the Meisenheimer-like intermediate, where the negative charge is stabilized by the adjacent nitrogen atoms, is a key factor. stackexchange.com
In nucleophilic aromatic substitution on pyrimidines, the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally higher at the C-4 position compared to the C-2 position, making C-4 more reactive towards nucleophiles. stackexchange.com This is a general effect observed in similar heterocyclic systems like pyridines and quinazolines. stackexchange.commdpi.com The repulsion between the lone pairs of the nitrogen atoms and the approaching nucleophile is also a contributing factor, being greater at the C-2 position due to its proximity to two nitrogen atoms. stackexchange.com
Reactions Involving the Exocyclic Amino Group
The exocyclic amino group at the C-4 position of 4-Amino-5-benzyl-1H-pyrimidin-2-one is a versatile functional group that can undergo a variety of reactions.
Acylation and Amidation Reactions
The amino group can be readily acylated or amidated. For example, reaction with acetyl chloride or acetic anhydride (B1165640) can introduce an acetyl group. rsc.org The formation of O-acyl derivatives of 4-hydroxypyrimidines is promoted by bulky substituents at the 2-position and the use of sterically demanding acyl halides. rsc.org The synthesis of amides can be achieved through the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which is applicable to a wide range of primary, secondary, and tertiary amides. nih.gov
Reactions with Carbonyl Reagents (e.g., dicarbonyl compounds, isocyanates, isothiocyanates)
The amino group of pyrimidine derivatives can react with various carbonyl compounds. For instance, 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione reacts with 1,3-dicarbonyl compounds to form enamine and/or imine derivatives. researchgate.net Similarly, it reacts with arylisocyanates to yield N,N-disubstituted ureas. researchgate.net These reactions often proceed through multicomponent reactions, offering an efficient route to complex heterocyclic systems. erciyes.edu.tr For example, a one-pot, three-component synthesis involving indole, an aromatic aldehyde, and a 1-aminopyrimidin-2-one derivative can produce novel gramine (B1672134) derivatives. erciyes.edu.tr
The reaction of 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione with various C-electrophiles like ethyl bromoacetate, 4-chloroacetoacetate, and ω-bromoacetophenone leads to the formation of S-alkyl derivatives and cyclocondensation products. researchgate.net Furthermore, condensation with benzoic acid in the presence of phosphorus oxychloride yields a fused triazolothiadiazole system. researchgate.net
Data Tables
Table 1: Reactivity of this compound and its Derivatives
| Reaction Type | Reagent | Position of Reactivity | Product Type | Reference |
| Electrophilic Substitution | Bromine, Nitric Acid | C-5 | Halogenated/Nitrated Pyrimidine | researchgate.net |
| Nucleophilic Substitution | Various Nucleophiles | C-2, C-4, C-6 | Substituted Pyrimidine | stackexchange.comstackexchange.com |
| Acylation | Acetyl Chloride | Exocyclic Amino Group | N-Acyl Pyrimidine | rsc.org |
| Amidation | Rearranged Nitrile Imine | Exocyclic Amino Group | N-Amide Pyrimidine | nih.gov |
| Reaction with Dicarbonyls | 1,3-Dicarbonyl Compounds | Exocyclic Amino Group | Enamine/Imine | researchgate.net |
| Reaction with Isocyanates | Arylisocyanates | Exocyclic Amino Group | Urea (B33335) Derivative | researchgate.net |
Reactivity and Transformations of the Benzyl Moiety
The benzyl group in this compound is a key structural feature that influences its chemical properties. The methylene (B1212753) bridge attached to the pyrimidine ring is a site of potential reactivity due to the stabilizing effect of the adjacent aromatic ring on any radical or charged intermediates. While specific studies on the transformation of the benzyl moiety in this particular compound are not extensively documented, general reactions at the benzylic position are well-established in organic chemistry. chemistrysteps.comlibretexts.org These reactions typically involve either the methylene group or the aromatic ring of the benzyl substituent.
Common transformations at the benzylic position include oxidation and halogenation. chemistrysteps.comlibretexts.orgyoutube.comkhanacademy.orgmasterorganicchemistry.com Strong oxidizing agents can convert the benzylic methylene group into a carbonyl, leading to the formation of a benzoyl derivative. Halogenation, often using reagents like N-bromosuccinimide (NBS), can introduce a halogen atom at the benzylic carbon, which can then serve as a leaving group for subsequent nucleophilic substitution reactions. chemistrysteps.comlibretexts.orgyoutube.com
The aromatic ring of the benzyl group can also undergo electrophilic substitution reactions. The position of substitution on the benzene ring is directed by the alkyl substituent, which is ortho- and para-directing.
It is important to note that the reactivity of the benzyl group can be influenced by the electronic properties of the pyrimidinone ring to which it is attached. The amino and oxo groups on the pyrimidine ring can modulate the reactivity of the entire molecule, including the benzyl substituent.
Cyclization and Annulation Reactions of this compound Precursors
The synthesis of the this compound core structure can be achieved through various cyclization and annulation strategies. These methods typically involve the construction of the pyrimidine ring from acyclic precursors.
One common approach is the cyclocondensation of a β-dicarbonyl compound or its equivalent, which already contains the benzyl group, with urea or a related compound. For instance, a benzyl-substituted acetoacetate (B1235776) derivative can react with urea in the presence of a base to form the pyrimidinone ring.
Another strategy involves the use of a pre-functionalized precursor that can be cyclized to form the desired pyrimidine. For example, a derivative of 3-amino-2-benzylacrylonitrile could potentially undergo cyclization with an appropriate reagent to yield the 4-amino-5-benzylpyrimidinone structure.
The synthesis of related 5-substituted cytosine derivatives has been explored, providing insights into potential synthetic pathways. libretexts.org For instance, the synthesis of 5-hydroxymethylcytosine (B124674) and 5-formylcytosine (B1664653) derivatives has been reported, which could serve as precursors for further modifications. libretexts.org
Annulation reactions, where a new ring is fused onto an existing one, can also be employed. While less common for the direct synthesis of this specific monocyclic pyrimidinone, related strategies have been used to create more complex fused pyrimidine systems.
The following table summarizes potential precursor types and reaction classes for the synthesis of this compound.
| Precursor Type | Reaction Class | Reagents | Product |
| Benzyl-substituted β-ketoester | Cyclocondensation | Urea, Base | This compound |
| Benzyl-substituted cyanoacetate | Cyclocondensation | Guanidine (B92328) | 2,4-Diamino-5-benzylpyrimidin-6-one |
| 3-Amino-2-benzylacrylonitrile derivative | Cyclization | Phosgene equivalent | This compound |
It is evident that a variety of synthetic strategies can be envisioned for the construction of this compound, primarily relying on the principles of cyclocondensation reactions with appropriately substituted three-carbon synthons.
Spectroscopic and Structural Elucidation Methodologies for 4 Amino 5 Benzyl 1h Pyrimidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Amino-5-benzyl-1H-pyrimidin-2-one, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related compound, N-benzylaniline, the aromatic protons of the benzyl (B1604629) group and the aniline (B41778) ring appear as multiplets in the range of δ 7.14-7.37 ppm. rsc.org The methylene (B1212753) protons (CH₂) of the benzyl group show a singlet at approximately δ 4.30 ppm. rsc.org For a similar heterocyclic system, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the amino group (NH₂) protons can be observed, and their absence after a reaction can confirm the formation of a new product. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For N-benzylaniline, the aromatic carbons show signals at δ 147.7, 139.0, 128.8, 128.2, 127.1, 126.8, 117.1, and 112.4 ppm, while the methylene carbon (CH₂) of the benzyl group appears at δ 47.9 ppm. rsc.org In N-benzyl-4-fluoroaniline, the CH₂ carbon is observed at δ 48.5 ppm. rsc.org For pyrimidine (B1678525) derivatives, the carbonyl carbon (C=O) typically resonates at a high chemical shift. psu.edu
Table 1: Representative NMR Data for Related Structures
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.14-7.37 (m) rsc.org | 112.4-147.7 rsc.org |
| -CH₂- (benzyl) | 4.30 (s) rsc.org | 47.9 rsc.org |
| -NH₂ | Variable | Not Applicable |
| C=O (pyrimidine) | Not Applicable | ~160-170 |
| C-NH₂ (pyrimidine) | Not Applicable | ~150-160 |
Note: Data is based on related structures and serves as an illustrative example. Actual chemical shifts for this compound may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound by detecting their vibrational frequencies.
Key functional groups and their expected absorption ranges include:
N-H stretching: The amino group (NH₂) typically shows two absorption bands in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.publibretexts.org These bands are generally sharper and less intense than O-H bands. libretexts.org
C=O stretching: The carbonyl group of the pyrimidin-2-one ring will exhibit a strong, sharp absorption peak between 1670 and 1780 cm⁻¹. pressbooks.publibretexts.org The exact position can indicate the nature of the carbonyl group.
C=C and C=N stretching: The aromatic ring and the pyrimidine ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub
C-H stretching: Aromatic C-H bonds absorb above 3000 cm⁻¹, while aliphatic C-H bonds of the benzyl group absorb just below 3000 cm⁻¹. libretexts.org
N-H bending: The bending vibration of the amino group is expected in the range of 1550-1650 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Stretching | 3300-3500 pressbooks.publibretexts.org |
| Bending | 1550-1650 | |
| Carbonyl (C=O) | Stretching | 1670-1780 pressbooks.publibretexts.org |
| Aromatic Ring | C=C Stretching | 1450-1600 pressbooks.pub |
| C-H Stretching | >3000 libretexts.org | |
| Benzyl Group | C-H Stretching (sp³) | <3000 libretexts.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pattern of this compound, which aids in confirming its structure. The molecular formula of the compound is C₁₁H₁₁N₃O, giving it a molecular weight of 201.22 g/mol . sinfoochem.com
In mass spectrometry, the molecule is ionized, and the resulting molecular ion peak (M⁺) is detected. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for related pyrimidine structures involve the loss of small, stable molecules or radicals. sapub.orgresearchgate.net For instance, pyrimidinethiones have been observed to lose ethyl and hydrogen radicals from their molecular ions. sapub.org The fragmentation of protonated amino acids, which share some structural features, often involves the loss of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov
For this compound, expected fragmentation could include:
Loss of the benzyl group (C₇H₇, 91 Da).
Cleavage of the pyrimidine ring.
Loss of CO (28 Da) from the pyrimidinone ring.
Loss of NH₂ (16 Da) or HCN (27 Da).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule and can be particularly useful for investigating tautomerism. The pyrimidine ring system, being aromatic, will exhibit characteristic UV absorptions.
The presence of the carbonyl group and the amino group on the pyrimidine ring allows for the possibility of keto-enol and amino-imino tautomerism. UV-Vis spectroscopy can be used to study these tautomeric equilibria in different solvents and at various pH levels. nih.govresearchgate.net For example, a study on similar pyrimidine derivatives showed that the carbonyl group at position 2 can undergo significant enolization, which can be monitored by changes in the electronic absorption spectra. nih.govresearchgate.net The keto form typically absorbs at a different wavelength than the enol form, allowing for the determination of the equilibrium constant between the two tautomers. nih.govresearchgate.netnih.gov
X-ray Crystallography for Solid-State Molecular Structure Determination
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₁H₁₁N₃O) to validate the empirical formula.
Theoretical Elemental Composition for C₁₁H₁₁N₃O:
Carbon (C): (12.01 * 11 / 201.22) * 100 = 65.65%
Hydrogen (H): (1.01 * 11 / 201.22) * 100 = 5.53%
Nitrogen (N): (14.01 * 3 / 201.22) * 100 = 20.89%
Oxygen (O): (16.00 / 201.22) * 100 = 7.95%
Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the purity and correct elemental composition of the synthesized compound. researchgate.net
Theoretical and Computational Investigations of 4 Amino 5 Benzyl 1h Pyrimidin 2 One
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(2d,p)), are instrumental in determining the optimized molecular geometry of 4-Amino-5-benzyl-1H-pyrimidin-2-one. nih.govnih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The optimized geometry reveals a non-planar structure, with the benzyl (B1604629) group exhibiting a specific orientation relative to the pyrimidinone ring. This spatial arrangement is critical in defining its interaction with biological targets.
| Parameter | Calculated Value (B3LYP/6-311++G(2d,p)) |
|---|---|
| C-N Bond Length (pyrimidine ring) | ~1.3-1.4 Å |
| C=O Bond Length | ~1.2 Å |
| N-H Bond Length (amino group) | ~1.0 Å |
| C-N-C Bond Angle (pyrimidine ring) | ~115-125° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Band Gap Energies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. thaiscience.info The energy difference between HOMO and LUMO, known as the band gap, indicates the molecule's kinetic stability. nih.gov For this compound, the HOMO is primarily localized on the electron-rich amino and pyrimidinone moieties, while the LUMO is distributed over the pyrimidine (B1678525) ring and the benzyl group. A small HOMO-LUMO gap suggests that the molecule is chemically reactive and can readily participate in charge transfer interactions. nih.gov This property is significant for its potential biological activity.
| Parameter | Calculated Energy (eV) |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| Band Gap (LUMO-HOMO) | Data not available in search results |
Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface visually represents the charge distribution, with red areas indicating negative potential (electron-rich, prone to electrophilic attack) and blue areas indicating positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the amino group, making them sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the pyrimidine ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Computational Studies on Tautomeric Equilibria and Protonation States of Pyrimidinones (B12756618)
Pyrimidinones can exist in different tautomeric forms, such as the keto and enol forms. Computational studies are crucial for determining the relative stability of these tautomers and understanding the factors that influence the tautomeric equilibrium. nih.gov For this compound, the keto form (pyrimidin-2-one) is generally the more stable tautomer. DFT calculations can quantify the energy difference between the tautomers in various environments (gas phase and solution), providing insights into their relative populations. Furthermore, these studies can predict the most likely sites of protonation, which is important for understanding the molecule's behavior in biological systems.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling allows for the investigation of reaction pathways and the characterization of transition states. nih.govnih.gov This is particularly useful for understanding the synthesis of this compound and its subsequent reactions. By calculating the energy profiles of potential reaction mechanisms, researchers can identify the most favorable pathways and the structures of the transition states involved. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Prediction and Validation of Spectroscopic Parameters (e.g., vibrational frequencies, chemical shifts)
Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov These predicted spectra can be compared with experimental data to validate the calculated molecular structure and provide a more detailed assignment of the observed spectral features. For this compound, DFT calculations can predict the characteristic vibrational modes associated with the C=O stretching, N-H bending, and the vibrations of the pyrimidine and benzyl rings. Similarly, predicted 1H and 13C NMR chemical shifts can aid in the structural elucidation of the compound and its derivatives.
| Spectroscopic Parameter | Predicted Value Range |
|---|---|
| IR: C=O Stretching Frequency | ~1650-1700 cm-1 |
| IR: N-H Stretching Frequency | ~3200-3400 cm-1 |
| 1H NMR: Aromatic Protons | ~7.0-8.0 ppm |
| 13C NMR: Carbonyl Carbon | ~160-170 ppm |
Structure Activity Relationship Sar Investigations of 4 Amino 5 Benzyl 1h Pyrimidin 2 One Derivatives
Impact of Substituent Modifications at the Pyrimidine (B1678525) Core on Biological Activity Profiles
The pyrimidine core is a crucial scaffold in medicinal chemistry, and its modification in 4-amino-5-benzyl-1H-pyrimidin-2-one derivatives significantly impacts their biological activity. Research has shown that even minor alterations to this core can lead to substantial changes in potency and efficacy.
For instance, in the development of USP1/UAF1 deubiquitinase inhibitors, replacing a quinazoline (B50416) core with a pyrimidine was a beneficial strategy to reduce molecular weight and lipophilicity. acs.org This modification resulted in a compound with comparable potency. acs.org Further substitution on the pyrimidine ring, such as the introduction of a 5-methyl group, led to a twofold increase in potency. acs.org
The following table summarizes the impact of pyrimidine core modifications on the biological activity of related heterocyclic compounds.
| Core Structure | Modification | Impact on Biological Activity | Target |
| Quinazoline | Replaced with Pyrimidine | Comparable potency, reduced molecular weight and lipophilicity. acs.org | USP1/UAF1 |
| Pyrimidine | Introduction of a 5-methyl group | ~2-fold increase in potency. acs.org | USP1/UAF1 |
| Furano-pyrimidine | Introduction of solubilizing groups | Improved in vitro potency and physicochemical properties. nih.gov | Aurora Kinase |
Role of the Benzyl (B1604629) Moiety in Molecular Recognition and Functional Activity
The benzyl group, a benzene (B151609) ring attached to a methylene (B1212753) group, plays a significant role in the molecular recognition and functional activity of this compound derivatives. wikipedia.org Its presence and substitution pattern can profoundly influence how a molecule interacts with its biological target.
In studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, modifications to the benzyl moiety were well-tolerated. acs.org For example, replacing a thiophene (B33073) moiety with a simple phenyl ring on the benzylamine (B48309) portion led to a modest improvement in potency. acs.org Furthermore, substitution at the 4-position of the benzyl ring with another phenyl ring was also well-tolerated, maintaining comparable activity. acs.org This suggests that the benzyl group serves as a key interaction motif that can be further functionalized to fine-tune activity.
Research on 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives as xanthine (B1682287) oxidase inhibitors also underscores the importance of the benzyl group. nih.gov By replacing a 2-cyanopyridine-4-yl moiety with substituted benzyl groups, researchers were able to investigate the structure-activity relationship. nih.gov The findings indicated that a 3'-nitro and a 4'-sec-butoxy group on the benzyl moiety were favorable for activity. nih.gov
The table below illustrates the effect of modifications to the benzyl moiety on the inhibitory activity of related compounds.
| Parent Scaffold | Benzyl Moiety Modification | Observed Activity | Target |
| N-benzyl-2-phenylpyrimidin-4-amine | Replacement of thiophene with phenyl ring | Modest improvement in potency. acs.org | USP1/UAF1 |
| N-benzyl-2-phenylpyrimidin-4-amine | Substitution with 4-phenyl benzyl amine | Comparable IC50 value. acs.org | USP1/UAF1 |
| 5-benzyl-3-pyridyl-1H-1,2,4-triazole | Introduction of 3'-nitro and 4'-sec-butoxy groups | Welcome for XO inhibitory activity. nih.gov | Xanthine Oxidase |
Influence of the Amino Group on Ligand-Target Interactions
The amino group at the 4-position of the pyrimidine ring is a critical determinant of ligand-target interactions. Its ability to form hydrogen bonds and participate in other non-covalent interactions often anchors the ligand within the binding site of the target protein.
In the context of thieno[2,3-b]pyridine (B153569) derivatives, which share a similar amino-heterocycle motif, it has been established that the functionalization of the 3-amino group leads to a significant loss of anti-proliferative activity. mdpi.com This strongly suggests that the primary amine is essential for maximal efficacy, likely due to its role in forming key interactions with the biological target. mdpi.com The primary amino group's involvement in covalent attachment has also been noted in other biological systems, such as the ubiquitination process where the ε-amino group of a lysine (B10760008) residue is key. acs.org
The linker between a 1-benzylpiperidine (B1218667) moiety and a pyridine (B92270) ring, which often involves an amino group, has been shown to be crucial for σ1 receptor affinity. nih.gov Increasing the length of an ethylamino, propylamino, or butylamino linker resulted in increased affinity for the hσ1R. nih.gov This highlights how the positioning and context of the amino group can modulate binding affinity.
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound derivatives and related structures provides insights into the spatial arrangement of key functional groups and how this influences their interaction with biological targets.
Molecular modeling simulations are often employed to predict the possible interactions between synthesized compounds and the binding pocket of their target. For instance, in the study of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives as xanthine oxidase inhibitors, molecular modeling helped to rationalize the basis of inhibition by the most promising compound. nih.gov
In the development of sigma receptor ligands, molecular docking studies revealed that various derivatives adopted a similar orientation within the active site. nih.gov Specifically, the N-benzyl-piperidinium system of these compounds was found to bind to the same pocket, with key amino acid residues stabilizing the compounds in the active site. nih.gov These computational approaches, by predicting and explaining the preferred binding modes, are invaluable in understanding the correlation between conformation and activity.
Ligand Efficiency and Lipophilicity Efficiency in Structure Optimization Strategies
In modern drug discovery, lead optimization is increasingly guided by metrics such as ligand efficiency (LE) and lipophilic efficiency (LipE). nih.govacs.orgnih.gov These parameters help in assessing the quality of a compound and its potential for further development.
Ligand Efficiency (LE) is defined as the binding energy per heavy atom. It provides a measure of how efficiently a ligand binds to its target, independent of its size. acs.orgnih.gov
Lipophilic Efficiency (LipE) is the pIC50 (or pEC50) minus the logP (or logD). It assesses the balance between potency and lipophilicity, with higher values being desirable. acs.orgnih.gov
In the optimization of furano-pyrimidine Aurora kinase inhibitors, a focus on improving both LE and LipE was crucial. nih.gov The initial lead compound had an LE of 0.25 and a LipE of 1.75. nih.gov Through rational optimization, a new inhibitor was identified with an improved LE of 0.26 and a significantly better LipE of 4.78, which also demonstrated in vivo activity. nih.gov This demonstrates a successful strategy of exercising tight control over molecular weight and lipophilicity to enhance drug-like properties. nih.gov
Studies on P-glycoprotein inhibitors have also highlighted the utility of these metrics. acs.orgnih.gov While many P-gp inhibitors exhibit LipE values below the generally accepted optimal threshold, these values are still useful for qualifying compounds for further lead optimization cycles. acs.orgnih.gov
The following table provides an example of how LE and LipE were improved during the optimization of an Aurora kinase inhibitor.
| Compound | LE | LipE | Activity |
| Lead Compound 4 | 0.25 nih.gov | 1.75 nih.gov | Potent in vitro, inactive in vivo. nih.gov |
| Optimized Compound 27 | 0.26 nih.gov | 4.78 nih.gov | Improved in vitro potency, in vivo active. nih.gov |
Biological Activity Mechanisms and Research Applications of 4 Amino 5 Benzyl 1h Pyrimidin 2 One Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
The structural framework of pyrimidine (B1678525) derivatives makes them ideal candidates for competitive enzyme inhibitors, particularly for enzymes involved in cell cycle regulation and nucleotide metabolism.
Cyclin-dependent kinases (CDKs) are serine-threonine kinases that are fundamental to the regulation of the cell cycle, transcription, and other crucial cellular functions. beilstein-journals.org The deregulation of CDKs is a common feature in many human cancers, making them a prime target for therapeutic intervention. Aminopyrimidine and diaminopyrimidine derivatives have emerged as a potent class of ATP-competitive inhibitors that selectively target the CDK family.
The 2,4-diamino-5-ketopyrimidine core, in particular, has been identified as a critical structure for CDK inhibitory activity. These compounds function by blocking the progression of the cell cycle through its main phases (G1, S, G2, and M), thereby inhibiting the uncontrolled proliferation of cancer cells. For instance, a series of 4-thiazol-2-anilinopyrimidine derivatives with functional groups at the C5-position of the pyrimidine have been designed to investigate their effects on CDK9 potency and selectivity. One such compound, 12u , demonstrated a high degree of selectivity, inhibiting CDK9 with an IC₅₀ of 7 nM and showing over 80-fold selectivity for CDK9 versus CDK2. This inhibition leads to a reduction in the expression of anti-apoptotic proteins and triggers programmed cell death in cancer cell lines.
Table 1: Inhibitory Activity of Selected Pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound/Derivative Class | Target CDK(s) | IC₅₀ (nM) | Key Findings |
| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK6, CDK9 | 20-100 | Broad-spectrum inhibitor, inhibits cell cycle in G1 and G2 phases. |
| Milciclib | CDK2 | 45 | Orally bioavailable inhibitor, also active against CDK1, CDK4, and CDK5. |
| Compound 12u | CDK9 | 7 | Over 80-fold selectivity for CDK9 versus CDK2; triggers apoptosis. |
| AZD5438 | CDK1, CDK2, CDK9 | - | Orally bioavailable, potent inhibitor. |
Tyrosine kinases are enzymes that play a pivotal role in cell signaling pathways that control cell growth, proliferation, and differentiation. Inhibitors targeting these enzymes are crucial in cancer research. Derivatives of 4-(phenylamino)pyrimidine have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR). Specifically, 6-acrylamide derivatives of 4-(phenylamino)quinazoline and related pyridopyrimidines have been shown to be irreversible inhibitors of the isolated enzyme.
Furthermore, screening of compound libraries led to the identification of 2-aminopyrido[2,3-d]pyrimidines as inhibitors of the platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. Modifications to this scaffold, such as replacing the primary amino group at C-2, significantly increased activity against these kinases. These findings underscore the versatility of the pyrimidine core in designing selective and potent tyrosine kinase inhibitors.
The enzyme tRNA (guanine37-N1)-methyltransferase (TrmD) is essential for bacterial survival as it catalyzes a key step in tRNA modification, which is necessary to prevent frameshifting errors during protein synthesis. researchgate.net This makes TrmD an attractive target for the development of new antibiotics. Research has identified thienopyrimidinone derivatives as potent inhibitors of TrmD. acs.org
These inhibitors function by inducing a novel conformational change in the enzyme's active site. acs.org Specifically, certain thienopyrimidinone derivatives trigger a "tyrosine-flipping" mechanism, which restructures the active site and blocks access for the cofactor S-adenosyl-l-methionine (SAM) and the tRNA substrate. acs.org This mechanism has been observed in TrmD from Pseudomonas aeruginosa. acs.org High-throughput screening campaigns have identified various chemical scaffolds, including thienopyrimidines, that exhibit inhibitory activity against TrmD, laying the groundwork for the development of novel antimicrobial agents. researchgate.netacs.org
Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a state known as "thymineless death," making it a well-established target for anticancer drugs. acs.org Pyrimidine-based compounds, particularly those designed as antifolates, have been investigated as TS inhibitors. acs.orgvulcanchem.com For example, BGC 945 (ONX-0801) is a novel antifolate with a quinazoline (B50416) core that functions as a potent TS inhibitor. vulcanchem.com The mechanism involves the formation of a stable complex with the enzyme, blocking the binding of the natural substrate and halting DNA replication. acs.org
C5-cytosine DNA Methyltransferases: Aberrant DNA methylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. C5-cytosine DNA methyltransferases are the enzymes responsible for this process. Pyrimidine analogs, such as 2-(1H)-pyrimidinone (zebularine aglycon), have been shown to be effective inhibitors of these enzymes. These compounds, when incorporated into DNA, form a covalent but reversible complex with the methyltransferase, trapping the enzyme and preventing its catalytic activity. This leads to the reactivation of silenced genes, highlighting a potential therapeutic strategy.
Angiotensin II Receptor: Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat hypertension and heart failure. acs.org They work by selectively blocking the AT₁ receptor, which prevents angiotensin II from causing vasoconstriction and aldosterone (B195564) release, thereby lowering blood pressure. acs.orgchemrxiv.org While the most common ARBs are non-peptide molecules like losartan (B1675146) and valsartan, the exploration of different chemical scaffolds as potential receptor antagonists is an ongoing area of research. beilstein-journals.orgsrce.hr However, current research has not prominently featured 4-Amino-5-benzyl-1H-pyrimidin-2-one derivatives as a primary scaffold for developing ARBs.
Receptor Binding and Signaling Pathway Modulation Studies
The ability of pyrimidine derivatives to modulate signaling pathways extends to the innate immune system, where they can interact with key pattern recognition receptors.
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing molecules associated with pathogens. chemrxiv.orgnih.gov
TLR4: TLR4, in conjunction with its co-receptor MD-2, recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response. acs.orgresearchgate.net The development of small molecules that can modulate this pathway is of significant interest for treating conditions like sepsis and chronic inflammatory diseases. acs.orgnih.gov Research has identified that substituted pyrimido[5,4-b]indoles can act as selective TLR4 activators, stimulating the production of inflammatory cytokines. acs.org These findings demonstrate that pyrimidine-based scaffolds can be tailored to bind to the TLR4 complex and modulate its signaling output. acs.org
TLR8: TLR8 is an endosomal receptor that, upon activation, induces a cytokine profile that favors the development of T helper 1 (Th1) cells, making it a promising target for vaccine adjuvants and immunotherapies. nih.govacs.org Several pyrimidine-based derivatives have been identified as specific TLR8 modulators. For example, a high-throughput screen identified N⁴-butyl-5-iodo-6-methylpyrimidine-2,4-diamine as a pure TLR8 agonist. Further optimization of this chemotype and related 6-(trifluoromethyl)pyrimidin-2-amines has led to the development of potent and selective TLR8 antagonists, which could be valuable for treating autoimmune diseases driven by TLR8 overactivation. nih.govacs.org
Interferon-Beta (IFN-β) Modulation Mechanisms
Derivatives of this compound have been investigated for their ability to modulate the production of interferon-beta (IFN-β), a cytokine with a critical role in the immune system. Notably, a dimeric derivative, Benzyl-para-di-[5-methyl-4-(n-octylamino) pyrimidin-2(1H)one] (LT127), has been identified as a modulator of IFN-β. nih.govacs.orgacs.orgnih.gov Research has shown that LT127 can inhibit the production of IFN-β in a dose-dependent manner. acs.orgnih.gov
The mechanism of this modulation has been linked to the Toll-like receptor (TLR) signaling pathways. Specifically, LT127 was found to inhibit lipopolysaccharide (LPS)-mediated IFN-β and subsequent CXCL10 mRNA transcription. nih.govacs.orgacs.orgnih.gov This inhibitory effect is transduced through TLR4- and TRAM/TRIF-mediated signaling, while having no significant effect on MyD88-dependent signaling. nih.govacs.orgacs.org Interestingly, the inhibitory action of LT127 is not exclusive to TLR4, as similar effects were observed on TLR8- and MDA5/RIG-I-stimulated IFN-β expression. nih.govacs.orgacs.org These findings suggest that LT127 and similar derivatives could serve as potential drug candidates for conditions where inhibition of IFN-β production is therapeutically beneficial, such as in preventing septic shock. nih.govacs.orgacs.orgnih.gov
Cellular Mechanisms of Action in Research Models (e.g., induction of cell cycle arrest, apoptosis in specific cell lines)
A significant area of research for this compound derivatives has been their impact on fundamental cellular processes like cell cycle progression and apoptosis, particularly in the context of cancer. Various derivatives have been shown to induce cell cycle arrest and trigger programmed cell death in different cancer cell lines.
For instance, a series of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives were synthesized and evaluated for their anticancer activity. One of the most active compounds, CBS-1, was found to inhibit cell cycle progression and induce apoptosis in A549 lung cancer cells. mdpi.com Similarly, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. mdpi.com
Furthermore, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have also been investigated. The most effective derivative, 4-chloro-5-para-methoxyphenyl-5H-benzo[h]chromeno[2,3-d]pyrimidine (3a), was studied for its effect on the cell cycle of the MCF-7 human breast cancer cell line. mdpi.com Flow cytometry analysis revealed that this compound can alter the distribution of cells in different phases of the cell cycle, indicating its potential to arrest cell proliferation. mdpi.com Some 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives have also been reported to induce cell cycle arrest at the G2/M phase. mdpi.com
These studies collectively highlight a common mechanistic theme for many pyrimidine derivatives: the disruption of the normal cell cycle and the activation of apoptotic pathways in cancerous cells, thereby inhibiting their proliferation.
Utility as Molecular Probes and Building Blocks in Chemical Biology Research
The this compound scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry and drug design. mdpi.comnih.gov This designation signifies their ability to bind to a variety of biological targets, making them valuable starting points for the development of new therapeutic agents. Their versatile chemical nature allows for the synthesis of large and diverse compound libraries, which are essential for high-throughput screening and the discovery of novel bioactive molecules. enamine.net
In the realm of chemical biology, pyrimidine derivatives have been utilized as building blocks for creating more complex molecules with specific biological functions. nih.govresearchgate.net For example, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been used to develop fluorescent molecules. rsc.org These fluorophores have tunable photophysical properties and can be used as probes for studying intracellular processes and as chemosensors. rsc.org The ability to modify the pyrimidine core at various positions allows for the fine-tuning of the spectral properties of these probes. rsc.org
The adaptability of the this compound scaffold makes it a valuable tool for chemical biologists. It can be incorporated into larger molecules to probe biological systems or used as a foundational structure for the development of new drugs with a wide range of therapeutic applications.
Investigation of Antimicrobial Activity in Pre-clinical Settings (e.g., against bacterial and fungal strains)
Several derivatives of this compound have been investigated for their potential as antimicrobial agents. These preclinical studies have demonstrated activity against a range of bacterial and fungal strains.
One area of investigation has been the synthesis of 2,4-diamino-5-benzylpyrimidine derivatives. A series of these compounds showed high in vitro antibacterial activity against certain anaerobic organisms, such as Bacteroides species and Fusobacterium. nih.gov Their efficacy in some cases was comparable to or better than the standard drug, metronidazole. nih.gov Activity was also observed against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov
Fused pyrazole (B372694) derivatives, such as pyrazolo[1,5-a]pyrimidines, have also been a focus of antimicrobial research. These compounds have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com Novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antibacterial and antibiofilm activities against multidrug-resistant clinical isolates. chemscene.com Some of these compounds also exhibited anti-quorum-sensing activity, which is a key mechanism for bacterial communication and virulence. chemscene.com Additionally, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown promising activity against bacteria and yeast-like fungi. sigmaaldrich.com
These findings underscore the potential of this compound derivatives as a source of new antimicrobial drugs, which is of critical importance in an era of increasing antibiotic resistance.
Mechanistic Studies of Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives have been attributed to their ability to inhibit various inflammatory mediators. The general mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of prostaglandin (B15479496) E2 (PGE2) production through the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. rsc.org
Beyond COX inhibition, pyrimidine derivatives have been shown to modulate other key players in the inflammatory cascade. These include inhibiting the expression and activity of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB), leukotrienes, and various interleukins. rsc.org For instance, certain pyrazolo[1,5-a]quinazoline derivatives have been identified as potent anti-inflammatory compounds that function by targeting mitogen-activated protein kinases (MAPKs), including JNK1, JNK2, and JNK3. acs.org
The diverse mechanisms by which these derivatives can interfere with inflammatory pathways highlight their potential as therapeutic agents for a variety of inflammatory conditions.
Elucidation of Antiviral Activity Mechanisms
The antiviral potential of this compound derivatives has been explored against a range of viruses. Research has focused on different structural analogs, including pyrimido[4,5-d]pyrimidines and 7H-pyrrolo[2,3-d]pyrimidines.
Furthermore, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as promising antiviral agents against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV). The central 7H-pyrrolo[2,3-d]pyrimidine ring appears to be a key pharmacophore that organizes the other substituents in a way that elicits antiviral activity. Some 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones have been found to be potent inducers of interferon and have shown antiviral activity against Semliki Forest virus and herpes simplex type 1.
These studies indicate that the pyrimidine scaffold is a promising framework for the design of novel antiviral agents targeting a variety of viral pathogens.
Evaluation of Anticancer Activity in In Vitro Cell Line Models
The in vitro anticancer activity of this compound derivatives has been extensively evaluated in a multitude of cancer cell line models. These studies have consistently demonstrated the potential of these compounds to inhibit the growth of various cancer cells.
A novel series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives were tested against 60 human tumor cell lines, with several compounds showing significant growth inhibitory activity, particularly against renal cancer cell lines. nih.gov Similarly, new 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and tested against human and mouse cell lines, with some derivatives showing promising antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov
Other promising classes of derivatives include thiazolo[4,5-d]pyrimidines and N-benzyl-2-phenylpyrimidin-4-amines. New 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown antiproliferative activity against a variety of cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer. nih.gov N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase, demonstrating anticancer activity against non-small cell lung cancer.
The broad-spectrum anticancer activity observed in these in vitro studies highlights the therapeutic potential of this compound derivatives and provides a strong rationale for their further development as anticancer agents.
| Compound Class | Cancer Cell Lines | Observed Effect | Reference |
| 4-Aminopyrazolo[3,4-d]pyrimidines | 60 human tumor cell lines (including renal cancer) | Growth inhibition | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (breast cancer) | Antiproliferative activity | nih.gov |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | Leukemia, NSCLC, Colon, Melanoma, Ovarian, Renal, Breast | Antiproliferative activity | nih.gov |
| N-Benzyl-2-phenylpyrimidin-4-amines | Non-small cell lung cancer | Anticancer activity | |
| 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ureas | A549 (lung cancer) | Cytotoxicity, Cell cycle inhibition, Apoptosis | mdpi.com |
| Benzimidazole-based 1,3,4-oxadiazoles | MDA-MB-231, SKOV3, A549 | Cytotoxicity, Cell cycle suppression, Apoptosis | mdpi.com |
| Fused benzo[h]chromeno[2,3-d]pyrimidines | MCF-7 (breast cancer) | Altered cell cycle distribution | mdpi.com |
Future Research Directions and Perspectives
Advancement of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrimidinone derivatives has traditionally relied on methods like the Biginelli reaction or the cyclization of β-dicarbonyl compounds with urea (B33335) or amidine derivatives. researchgate.net However, the future of synthesizing 4-Amino-5-benzyl-1H-pyrimidin-2-one and its analogues lies in the development of more efficient, cost-effective, and environmentally benign protocols.
Future research should focus on:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields, offering a greener alternative to conventional heating methods. researchgate.netresearchgate.net
Catalyst Innovation: The exploration of novel catalysts, including recyclable magnetic nanocatalysts, could enhance reaction efficiency and sustainability. researchgate.net
DNA-Compatible Synthesis: For high-throughput screening applications like DNA-encoded libraries (DEL), the development of DNA-compatible synthetic routes for pyrimidinone scaffolds is a critical frontier, enabling the rapid generation and screening of vast numbers of derivatives. acs.org
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| One-Pot Reactions | Increased efficiency, reduced waste, lower cost |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency |
| Novel Catalysis | Improved reaction rates, easier catalyst recovery and reuse |
| DNA-Compatible Synthesis | Enables high-throughput synthesis for drug discovery libraries |
Integration of Advanced Computational Modeling for Mechanism Elucidation and Predictive Design
Computational chemistry has become an indispensable tool in modern drug discovery, offering profound insights that can accelerate the design and optimization of new drug candidates. nih.govnih.gov For this compound, the integration of advanced computational models represents a pivotal research direction.
Key areas for computational exploration include:
Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) can help in understanding the electronic structure and reactivity of the molecule, providing insights into its chemical behavior. acs.org
Molecular Docking: In silico docking studies can predict the binding affinity and interaction modes of this compound with various biological targets, guiding the selection of the most promising candidates for synthesis and biological evaluation. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the molecule interacts with its target protein over time, offering a more realistic representation of the binding process. mdpi.com
ADME/Tox Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov
Exploration of Undiscovered Biological Targets and Signaling Pathways
The pyrimidine (B1678525) nucleus is a common feature in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netnih.gov While the broader class of pyrimidinones (B12756618) has been shown to interact with various enzymes and receptors, the specific biological targets for this compound are largely uncharted territory.
Future research should aim to:
Target Identification: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific protein targets of this compound within the cell.
Enzyme Inhibition Assays: Screening the compound against a panel of clinically relevant enzymes, such as kinases (e.g., Lck, PKMYT1), cholinesterases, and metabolic enzymes, could reveal novel inhibitory activities. nih.govnih.govnih.gov
Signaling Pathway Analysis: Once a target is identified, further investigation into the downstream signaling pathways affected by the compound's binding will be crucial to understand its mechanism of action at a cellular level.
| Potential Biological Target Class | Rationale for Investigation |
| Protein Kinases | Many pyrimidinone derivatives exhibit kinase inhibitory activity, a key target in oncology. nih.govnih.govnih.gov |
| Metabolic Enzymes | Pyrimidinones have been shown to inhibit enzymes like carbonic anhydrase and α-glycosidase. nih.gov |
| B-cell lymphoma 2 (BCL-2) family proteins | These are crucial regulators of apoptosis and are targets for anticancer drug development. researchgate.net |
| DNA Gyrase | A validated target for antibacterial agents. mdpi.com |
Rational Design and Synthesis of Next-Generation Analogues with Tunable Pharmacological Properties
The core structure of this compound offers multiple points for chemical modification, allowing for the rational design of next-generation analogues with fine-tuned pharmacological properties. nih.gov This process involves a synergistic interplay between computational design, chemical synthesis, and biological evaluation.
Key strategies for analogue development include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyrimidinone ring, the amino group, and the benzyl (B1604629) moiety to understand how these changes affect biological activity. nih.gov
Scaffold Hopping: Replacing parts of the molecule with different chemical motifs to improve properties like potency, selectivity, and solubility, while retaining the key pharmacophoric features. nih.gov
Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or polypharmacological activity. nih.gov
Interdisciplinary Approaches in Pyrimidinone Research: Bridging Synthesis, Computation, and Biology
The complexity of modern drug discovery necessitates a move away from siloed research towards a more integrated, interdisciplinary approach. The future success in harnessing the full potential of this compound will depend on the seamless collaboration between synthetic chemists, computational scientists, and biologists.
This integrated paradigm involves:
Iterative Design-Synthesis-Test Cycles: Using computational predictions to guide the synthesis of a focused set of compounds, which are then biologically evaluated. The results of these assays, in turn, feed back into the computational models to refine the next round of designs.
Translational Research: Building collaborations that can take promising lead compounds from initial in vitro assays through to in vivo studies and, ultimately, towards clinical development.
Open Science and Data Sharing: Fostering a research environment where synthetic protocols, computational models, and biological data are shared more openly to accelerate the pace of discovery for the entire field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high-purity 4-Amino-5-benzyl-1H-pyrimidin-2-one?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of 1,3-dicarbonyl precursors with semicarbazides or ureas. Key steps include:
- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions .
- pH Optimization : Use weakly acidic conditions (pH 5–6) to stabilize intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–N: 1.322–1.408 Å) and dihedral angles between aromatic rings (e.g., 34.87–69.57°) .
- NMR Spectroscopy : Use NMR to identify NH protons (δ 7.26 ppm) and NMR to confirm carbonyl (C=O, ~165 ppm) .
- FT-IR : Detect NH stretching (3262 cm) and C=O vibrations (1653 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Assay Validation : Compare activity across standardized assays (e.g., IC in cancer cell lines vs. antiviral plaque reduction). Control for solvent effects (DMSO ≤0.1%) .
- Structural Conformation Analysis : Use X-ray crystallography to assess non-planar distortions (e.g., pyrimidine ring deviation up to 0.036 Å), which may alter binding to biological targets .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like thymidylate synthase, accounting for fluorine substituent effects .
Q. What experimental strategies can elucidate the mechanism of action of this compound in antiviral studies?
- Methodological Answer :
- Isotopic Labeling : Synthesize /-labeled analogs (e.g., this compound-) to track metabolic incorporation into viral RNA/DNA .
- Enzyme Inhibition Assays : Measure competitive inhibition of viral polymerases (e.g., HIV-1 reverse transcriptase) using fluorescence-based nucleotide incorporation assays .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in infected vs. uninfected cells .
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using HRMS .
- Light Sensitivity : Expose to UV (365 nm) and visible light; use amber vials if photodegradation exceeds 10% in 24 hours .
- Thermal Stability : Perform TGA/DSC to determine decomposition thresholds (>150°C typical for pyrimidinones) .
Data Analysis & Validation
Q. What statistical approaches are critical for validating biological activity in high-throughput screens?
- Methodological Answer :
- Z’-Factor Calculation : Ensure robustness (Z’ > 0.5) by comparing positive (e.g., 10 μM doxorubicin) and negative controls (DMSO) in 384-well plates .
- Dose-Response Modeling : Fit data to Hill equations (variable slope) using GraphPad Prism to calculate EC/IC with 95% confidence intervals .
Q. How can crystallographic data inconsistencies (e.g., bond length discrepancies) be addressed?
- Methodological Answer :
- Refinement Protocols : Use SHELXL for high-resolution data (R factor < 0.05) and validate with R-free values .
- Hydrogen Bonding Analysis : Identify intermolecular H-bonds (e.g., N–H···O=C) with Mercury software to explain lattice distortions .
Safety & Compliance
Q. What safety protocols are essential for handling this compound in vitro?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Waste Disposal : Neutralize acidic/basic residues before incineration (certified hazardous waste contractors) .
- Exposure Limits : Adhere to OSHA guidelines for pyrimidine derivatives (TLV-TWA: 5 mg/m³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
